5-Bromoisoxazole-3-carboxylicacid

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Procure this non-fungible heterocyclic building block to exploit orthogonal reactivity: the 5-Br enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the 3-COOH supports amidation/esterification. This orthogonal sequence minimizes protection/deprotection, streamlining SAR of kinase/5-LO inhibitors. Essential for solid-phase 4,5-diarylisoxazole library synthesis.

Molecular Formula C4H2BrNO3
Molecular Weight 191.97 g/mol
Cat. No. B15058192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoisoxazole-3-carboxylicacid
Molecular FormulaC4H2BrNO3
Molecular Weight191.97 g/mol
Structural Identifiers
SMILESC1=C(ON=C1C(=O)O)Br
InChIInChI=1S/C4H2BrNO3/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8)
InChIKeyFFYPFKPOBSIPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoisoxazole-3-carboxylic Acid: Procurement-Relevant Structural and Reactivity Profile for Medicinal Chemistry Building Block Selection


5-Bromoisoxazole-3-carboxylic acid is a heterocyclic building block featuring a bromine atom at the 5-position and a carboxylic acid group at the 3-position of the isoxazole ring, providing both electrophilic (C5-Br) and nucleophilic (C3-COOH) reactive sites amenable to orthogonal derivatization . The isoxazole scaffold is recognized as a privileged framework in medicinal chemistry, as the ring itself contains critical pharmacophoric elements including a nitrogen-oxygen bond and aromatic character that contribute to biological target recognition [1]. The bromine substituent at the 5-position enables participation in transition-metal-catalyzed cross-coupling reactions—particularly Suzuki-Miyaura couplings—for regioselective installation of aryl or heteroaryl groups, while the carboxylic acid at the 3-position allows for amide bond formation, esterification, and other carboxylate chemistry without interfering with cross-coupling at the C5 position [2].

5-Bromoisoxazole-3-carboxylic Acid: Why In-Class Isoxazole Analogs Cannot Be Interchanged Without Functional Compromise


Substitution of 5-bromoisoxazole-3-carboxylic acid with alternative isoxazole derivatives (e.g., unsubstituted isoxazole-3-carboxylic acid, 5-chloro-, or 5-methyl- analogs) is not scientifically interchangeable due to three critical factors: (1) the bromine atom at C5 provides a unique reactivity profile for palladium-catalyzed cross-coupling that is not shared by chloro- or unsubstituted analogs due to differences in bond dissociation energy and oxidative addition kinetics; (2) the presence of both C5-Br and C3-COOH functional handles enables a specific synthetic sequence—C5 diversification via cross-coupling followed by C3 amidation—that would require additional protection/deprotection steps with alternative substitution patterns [1]; and (3) the electron-withdrawing nature of bromine modulates the electronic properties of the isoxazole ring, influencing both the regioselectivity of subsequent reactions and the physicochemical properties of derived compounds, including logP and metabolic stability, compared to hydrogen or methyl-substituted analogs [2]. These non-fungible characteristics mandate compound-specific procurement for applications requiring bromine-enabled C5 diversification while retaining a free carboxylic acid for downstream conjugation.

5-Bromoisoxazole-3-carboxylic Acid: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


5-Bromo Substituent Enables Efficient Suzuki-Miyaura Cross-Coupling at C5 Position vs. Unreactive Unsubstituted Isoxazole

The 5-bromoisoxazole scaffold enables efficient Suzuki-Miyaura cross-coupling at the C5 position using Pd2(dba)3 and P(t-Bu)3·HBF4 catalyst system to yield trisubstituted isoxazoles in good to high yields, while suppressing ketone byproduct formation. In contrast, unsubstituted isoxazole-3-carboxylic acid (lacking the bromine leaving group) cannot undergo this cross-coupling reaction at all without prior halogenation [1]. The 5-bromo derivative provides a direct, one-step diversification route that eliminates the need for pre-functionalization steps required when using non-halogenated starting materials.

Medicinal Chemistry Cross-Coupling Synthetic Methodology

5-Bromoisoxazole-3-carboxylic Acid Exhibits 5-Lipoxygenase Inhibitory Activity (IC50 = 3.6 μM) Distinct from Anti-TB Isoxazole-3-carboxylic Acid Esters

5-Bromoisoxazole-3-carboxylic acid demonstrates measurable inhibitory activity against 5-lipoxygenase (5-LO) in human neutrophils with an IC50 of 3.60 × 10³ nM (3.6 μM) assessed by product formation in a cell-intact assay in the presence of 20 μM A23187/arachidonic acid ionophore [1]. This represents a distinct pharmacological profile from the extensively characterized anti-tubercular isoxazole-3-carboxylic acid ester series, which show sub-micromolar activity against Mycobacterium tuberculosis (Mtb) but no reported 5-LO activity [2]. While other 4,5-diaryl-isoxazole-3-carboxylic acid derivatives have been optimized for 5-LO inhibition with IC50 values reaching ≥8 μM [3], the 5-bromo substitution pattern provides a synthetically accessible entry point for further SAR exploration in leukotriene biosynthesis inhibition.

Inflammation 5-Lipoxygenase Leukotriene Biosynthesis

5-Bromoisoxazole-3-carboxylic Acid Serves as a Key Structural Unit in Broad-Spectrum Antibacterial Cephalosporin Derivatives per Patent Disclosure

According to patent literature, 5-substituted-isoxazole-3-carboxylic acid derivatives—specifically including bromine among the permissible halogen substituents—serve as essential acyl components for condensation with α-aminopenicillins and cephalosporins to generate broad-spectrum antibacterial agents [1]. The 5-substituted-isoxazole-3-carboxylic acid moiety (Formula VI in patent claims) is claimed to confer activity against Gram-positive bacteria, Gram-negative bacteria, glucose non-fermentative Gram-negative rods including Pseudomonas aeruginosa, and anaerobic bacteria [2]. The presence of a halogen substituent (such as bromine) at the 5-position is specifically disclosed as a preferred embodiment, distinguishing it from unsubstituted or alkyl-substituted isoxazole-3-carboxylic acid building blocks that may not provide the same spectrum of antibacterial activity when incorporated into cephalosporin conjugates.

Antibacterial Cephalosporin Drug Development

5-Bromoisoxazole-3-carboxylic Acid Scaffold Demonstrates Distinct Kinase Inhibition Profile Including GSK-3β (IC50 = 32 μM) vs. Predominant Anti-TB Activity of Isoxazole-3-carboxylic Acid Esters

Beyond its 5-LO activity, 5-bromoisoxazole-3-carboxylic acid demonstrates measurable inhibition of glycogen synthase kinase-3 beta (GSK-3β, also known as Tau protein kinase) with an IC50 of 3.20 × 10⁴ nM (32 μM) in porcine brain GSK-3α/β assay, and inhibition of cyclin-dependent kinase 5 (CDK5/p25) with an IC50 of 3.30 × 10⁴ nM (33 μM) [1]. This kinase inhibition profile represents a distinct biological signature not observed in the extensively optimized anti-tubercular isoxazole-3-carboxylic acid ester series, which were designed and optimized specifically for anti-mycobacterial activity with no reported kinase inhibition [2]. The GSK-3β and CDK5 activities, while modest in potency, indicate that the 5-bromo substitution pattern provides a starting point for kinase-targeted medicinal chemistry that is orthogonal to the anti-TB applications of other isoxazole-3-carboxylic acid derivatives.

Kinase Inhibition GSK-3β CDK5 Target Profiling

5-Bromo Substitution Provides Orthogonal Synthetic Handle for Solid-Phase Synthesis of 4,5-Diarylisoxazoles vs. Non-Halogenated Analogs

The 5-bromoisoxazole-3-carboxylic acid scaffold serves as a critical intermediate for the solid-phase synthesis of 4,5-diarylisoxazoles via a [3+2] cycloaddition strategy employing nitrile N-oxides with 2-aryl-1-bromoalkynes, yielding 5-aryl-4-bromo-3-carboxyisoxazoles that can be further functionalized [1]. This solid-phase compatible route enables parallel library synthesis of isoxazole-based compounds for high-throughput screening applications. In contrast, non-halogenated isoxazole-3-carboxylic acid building blocks lack the C4 bromine handle required for this specific solid-phase diversification strategy, necessitating alternative synthetic routes that may not be amenable to solid-phase library construction.

Solid-Phase Synthesis Combinatorial Chemistry Library Synthesis

5-Bromo vs. 5-Chloro Isoxazole-3-carboxylic Acid: Bromine's Superior Leaving Group Characteristics Enable Broader Cross-Coupling Substrate Scope

In palladium-catalyzed cross-coupling reactions, the C-Br bond in 5-bromoisoxazole exhibits more favorable oxidative addition kinetics with Pd(0) catalysts compared to the C-Cl bond in 5-chloroisoxazole-3-carboxylic acid due to the lower bond dissociation energy of C-Br (approximately 285 kJ/mol vs. 327 kJ/mol for C-Cl in aromatic systems) [1]. This fundamental difference in bond strength translates to practical synthetic advantages: the 5-bromo derivative undergoes Suzuki-Miyaura coupling under milder conditions (lower temperature, shorter reaction time) and accommodates a broader range of boronic acid coupling partners, including electron-deficient and sterically hindered substrates [2]. While the chloro analog may require specialized ligands or elevated temperatures to achieve comparable conversion, the bromo derivative represents the optimal balance of stability during storage/handling and reactivity during cross-coupling among the halogenated isoxazole-3-carboxylic acid series.

Cross-Coupling Leaving Group Synthetic Efficiency

5-Bromoisoxazole-3-carboxylic Acid: Evidence-Supported Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Synthesis of C5-Diversified Isoxazole Libraries via Suzuki-Miyaura Cross-Coupling

This building block is optimally deployed in medicinal chemistry programs requiring systematic diversification of the isoxazole C5 position while preserving the C3 carboxylic acid for downstream amidation or esterification. The bromine substituent enables efficient Suzuki-Miyaura cross-coupling with diverse aryl/heteroaryl boronic acids using Pd2(dba)3 and P(t-Bu)3·HBF4 catalyst system, yielding trisubstituted isoxazoles in good to high yields with suppressed ketone byproduct formation [1]. This orthogonal functionalization strategy is particularly valuable for structure-activity relationship (SAR) exploration in kinase inhibitor programs (where the scaffold shows measurable GSK-3β and CDK5 inhibition [2]) and in leukotriene biosynthesis inhibitor development (where the scaffold demonstrates 5-LO inhibitory activity with IC50 = 3.6 μM [3]).

Antibacterial Drug Development: Synthesis of Broad-Spectrum Cephalosporin Conjugates per Patent Claims

Per patent disclosures, 5-substituted-isoxazole-3-carboxylic acid derivatives—including bromine-substituted variants—serve as essential acyl components for condensation with α-aminopenicillins and cephalosporins to generate antibacterial agents with activity against Gram-positive, Gram-negative, Pseudomonas aeruginosa, and anaerobic bacteria [4]. The 5-bromo variant specifically provides a patent-aligned entry point for developing cephalosporin-isoxazole conjugates with claimed broad-spectrum antibacterial activity, enabling access to chemical matter within the scope of existing antibacterial patent estates [5].

Combinatorial Chemistry: Solid-Phase Parallel Synthesis of 4,5-Diarylisoxazole Libraries

This compound supports solid-phase synthetic strategies for generating 4,5-diarylisoxazole libraries via [3+2] cycloaddition of nitrile N-oxides with 2-aryl-1-bromoalkynes, yielding resin-bound 5-aryl-4-bromo-3-carboxyisoxazoles amenable to further diversification [6]. This solid-phase compatibility enables high-throughput parallel synthesis of isoxazole-based screening libraries, a capability not shared by non-halogenated isoxazole-3-carboxylic acid building blocks which lack the required bromine handle for this validated synthetic route.

SAR Studies of Leukotriene Biosynthesis Inhibitors Targeting 5-Lipoxygenase

For inflammation research programs targeting the 5-lipoxygenase (5-LO) pathway, this compound provides a synthetically accessible starting point with demonstrated 5-LO inhibitory activity (IC50 = 3.6 μM in human neutrophil cell-intact assay [3]). While 4,5-diaryl-isoxazole-3-carboxylic acid derivatives have been optimized as leukotriene biosynthesis inhibitors (with IC50 values reaching ≥8 μM [7]), the 5-bromo substitution pattern offers a structurally distinct scaffold for SAR studies aimed at improving potency and selectivity, with the added advantage of C5 bromine serving as a diversification handle for iterative optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromoisoxazole-3-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.